molecular formula C7H4ClNO B1626083 3-Chlorophenyl cyanate CAS No. 1124-37-4

3-Chlorophenyl cyanate

Cat. No. B1626083
CAS RN: 1124-37-4
M. Wt: 153.56 g/mol
InChI Key: YVOQQUGUJXFKOC-UHFFFAOYSA-N
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Description

3-Chlorophenyl cyanate, also known as Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP), is an organic compound. Its molecular structure includes a carbonyl group (C=O), a cyanate group (C≡N), a chlorine atom, and a phenyl ring . It appears as a white crystalline solid .


Synthesis Analysis

3-Chlorophenyl cyanate can be synthesized through various methods. One common method involves the reaction of chlorophenyl hydrazone with electrophilic cyanating agents such as trifluoromethanesulfonyl cyanide or tert-butyl peroxycyanate in the presence of a base . It can also be synthesized by reacting carbonyl cyanides with chlorophenyl hydrazone .


Molecular Structure Analysis

The molecular formula of 3-Chlorophenyl cyanate is C9H5ClN4 . The molecule has a carbonyl group (C=O), a cyanate group (C≡N), a chlorine atom, and a phenyl ring .


Chemical Reactions Analysis

3-Chlorophenyl cyanate is a strong reducing agent and can react with chlorine and halogens . It is also a moderately strong base and can react with acids to form salts . It has certain toxicity and is used in organic synthesis and pesticide fields .


Physical And Chemical Properties Analysis

3-Chlorophenyl cyanate has a molecular weight of 204.62 . It has a density of 1.3807 (rough estimate), a melting point of 170-175 °C (dec.), and a boiling point of 333.84°C (rough estimate) . It is insoluble in water but soluble in DMSO (5 mg/ml), ethanol (1 mg/ml), and methanol (10 mg/ml) .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis of Anticonvulsant Agents : 3-Chlorophenyl cyanate derivatives, specifically semicarbazone derivatives, have been synthesized and evaluated for anticonvulsant activity. Some derivatives showed potent effects, indicating potential applications in anticonvulsant drug development (Sameem, Kumar, & Pathak, 2012).

Chemical Analysis and Material Science

  • Study of Organometallic Compounds : The structure of triphenyltelluronium cyanate-chloroform, a compound related to 3-Chlorophenyl cyanate, was analyzed, revealing insights into its solid-state structure and bonding characteristics (Titus, Lee, & Ziolo, 1976).

Antimicrobial Applications

  • Antimicrobial Properties : Derivatives of 3-Chlorophenyl cyanate, such as 3-(p-chlorophenyl)thio citronellal, have shown potent antimicrobial activity against various pathogenic and spoilage bacteria, offering potential for food safety applications (Goldbeck et al., 2014).

Molecular and Structural Studies

  • Molecular and Spectroscopic Analysis : Molecular structure, spectroscopic properties, and quantum chemical calculations of certain 3-Chlorophenyl cyanate derivatives have been conducted, providing valuable information for chemical synthesis and drug design (Sivakumar et al., 2021).

  • Crystal Structure Analysis : Studies on the crystal structure of compounds containing 3-Chlorophenyl cyanate derivatives have been conducted, offering insights into the molecular interactions and stability of these compounds (Choi, Seo, & Lee, 2012).

Catalysis and Chemical Transformations

  • Catalytic Applications in Organic Synthesis : Research has focused on catalytic methods using 3-Chlorophenyl cyanate derivatives for various organic transformations, such as cyanation of aromatic halides, highlighting their utility in synthetic chemistry (Sakakibara et al., 1993).

Biomedical and Environmental Applications

  • Biomedical Imaging and Molecular Targeting : Certain derivatives of 3-Chlorophenyl cyanate have been used in biomedical imaging, demonstrating their potential for specific targeting in biological systems (Amoroso et al., 2008).

  • Environmental Toxicology Studies : The toxicity and environmental impact of chlorophenyl compounds, including derivatives of 3-Chlorophenyl cyanate, have been assessed to understand their effects on aquatic organisms (Andreozzi et al., 2011).

Mechanism of Action

3-Chlorophenyl cyanate acts as a mitochondrial poison. It is a protonophore that alters the permeability of the mitochondrial inner membrane to protons, causing the dissipation of the proton gradient across the inner mitochondrial membrane .

Safety and Hazards

3-Chlorophenyl cyanate is toxic and poses risks upon inhalation, skin contact, and ingestion . It can cause eye, respiratory system, and skin irritation . Safety measures include wearing appropriate protective clothing and gloves, and seeking medical advice if exposed .

Future Directions

Research on 3-Chlorophenyl cyanate has shown its potential in reversing the natural resistance to colistin in Brucella intermedia . This suggests that it could have future applications in the field of antibiotic resistance .

Relevant Papers One relevant paper is “The mitochondrial poison carbonyl cyanide 3-chlorophenyl hydrazone (CCCP) induces aneugenic effects in primary human fibroblasts: a possible link between mitochondrial dysfunction and chromosomal loss” published in Mutagenesis . Another paper is “Carbonyl Cyanide 3-Chloro Phenyl Hydrazone (CCCP) Restores the Colistin Sensitivity in Brucella intermedia” published in the International Journal of Molecular Sciences .

properties

IUPAC Name

(3-chlorophenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-2-1-3-7(4-6)10-5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOQQUGUJXFKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504991
Record name 3-Chlorophenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorophenyl cyanate

CAS RN

1124-37-4
Record name 3-Chlorophenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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